

A Comparative Crystallographic Analysis of Substituted Benzaldehydes for Drug Discovery

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Compound of Interest

Compound Name: 3-Bromo-5-chlorobenzaldehyde

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design. X-ray crystallography provides the definitive atomic arrangement of compounds in the solid state, offering crucial insights into their conformational preferences and intermolecular interactions. This guide presents a comparative analysis of the X-ray crystallographic data of a **3-Bromo-5-chlorobenzaldehyde** derivative and other substituted benzaldehydes, highlighting the influence of substituent patterns on their crystal packing.

While the crystal structure of **3-Bromo-5-chlorobenzaldehyde** itself is not readily available in public databases, a detailed analysis of its derivative, N'-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate, provides a valuable reference point. By comparing its crystallographic parameters with those of other halogenated and substituted benzaldehydes, we can elucidate structural trends that can inform the design of novel therapeutic agents.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for N'-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate and two other substituted benzaldehydes. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and space groups, which collectively describe the packing of molecules in the crystal lattice.

Parameter	N'-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate[1]	4-Bromobenzaldehyde[2]	4-(4-methoxyphenoxy)benzaldehyde[3]
Chemical Formula	C ₁₄ H ₉ BrCl ₂ N ₂ O ₂ ·CH ₄ O	C ₇ H ₅ BrO	C ₁₄ H ₁₂ O ₃
Formula Weight	420.08	185.02	228.24
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c	P2 ₁ /c
a (Å)	11.221 (4)	27.3992 (18)	12.1297 (7)
b (Å)	9.642 (3)	3.9369 (2)	7.6581 (4)
c (Å)	15.908 (5)	12.8006 (8)	12.3577 (7)
β (°) **	97.537 (5)	103.504 (2)	103.769 (6)
Volume (Å ³) **	1706.3 (10)	1342.60 (14)	1114.92 (11)
Z	4	8	4
Temperature (K)	298	200 (2)	173
Radiation type	Mo Kα	Mo Kα	Mo Kα

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of well-defined steps. The following is a generalized experimental protocol applicable to small organic molecules like benzaldehyde derivatives.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals of the compound of interest.[4][5] A common method for small molecules is slow evaporation from a suitable solvent or a mixture of solvents. The crystal should ideally be well-formed, with dimensions of at least 0.1 mm in all directions, and free from significant defects.[6]

For the N'-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate, crystals were obtained by reacting equimolar amounts of 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2-chlorobenzohydrazide in methanol and allowing the solution to stand in the air for a week.[1]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays, typically from a molybdenum (Mo K α , λ = 0.71073 Å) or copper (Cu K α , λ = 1.5418 Å) source, are directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

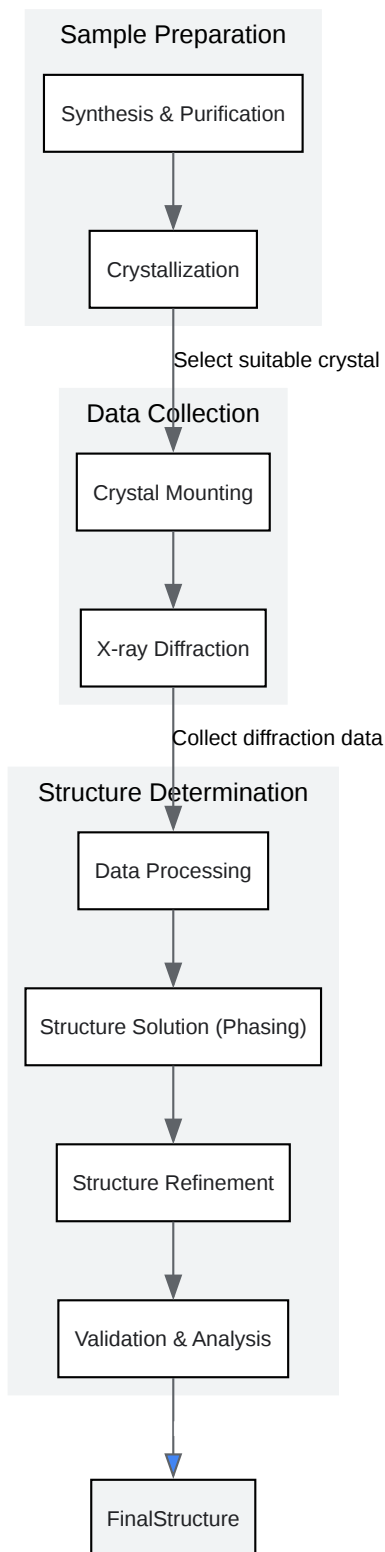
Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray beams, is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the placement of atoms in the asymmetric unit. The initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.

Experimental Workflow for X-ray Crystallography

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Caption: A flowchart illustrating the key stages of X-ray crystallography.

This comparative guide provides a foundational understanding of the crystallographic analysis of **3-Bromo-5-chlorobenzaldehyde** derivatives and related compounds. The presented data and protocols serve as a valuable resource for researchers engaged in the structural characterization of small molecules for applications in drug discovery and materials science.

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